molecular formula C21H25N3O3 B5611935 1-(5-{[2-(2-furyl)-1-azepanyl]carbonyl}-2-methylphenyl)-2-imidazolidinone

1-(5-{[2-(2-furyl)-1-azepanyl]carbonyl}-2-methylphenyl)-2-imidazolidinone

Cat. No. B5611935
M. Wt: 367.4 g/mol
InChI Key: JKWUXFOAZFFKKO-UHFFFAOYSA-N
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Description

This compound falls within the broader class of imidazolidinones and related structures, which are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications. The molecule's structure suggests a multifaceted chemical behavior owing to the presence of the imidazolidinone core, a furyl group, and an azepanyl moiety.

Synthesis Analysis

Synthetic approaches to similar compounds involve multi-step reactions, starting with the formation of key intermediates like furyl-carbonyl amino thiazolidinones and imidazoles through condensation reactions, followed by further functionalization. For instance, Çapan et al. (1996) described the synthesis of related thiazolidinone derivatives with anticonvulsant activity, emphasizing the sensitivity of biological activity to substituent variations on the core ring structures (Çapan et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by intricate ring systems that influence their chemical reactivity and interaction with biological targets. Studies such as the one by Hofmann (1998) on Maillard reaction products elucidate the complex chromophoric structures that can emerge from reactions involving similar furyl and imidazole components (Hofmann, 1998).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes electrophilic substitution reactions, as detailed by Vlasova et al. (2010), who studied the reactions of furyl- and thienyl-imidazoles with electrophilic reagents, demonstrating the electron-withdrawing effects of imidazole substituents on the furyl ring (Vlasova et al., 2010).

properties

IUPAC Name

1-[5-[2-(furan-2-yl)azepane-1-carbonyl]-2-methylphenyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-8-9-16(14-18(15)24-12-10-22-21(24)26)20(25)23-11-4-2-3-6-17(23)19-7-5-13-27-19/h5,7-9,13-14,17H,2-4,6,10-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWUXFOAZFFKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCCC2C3=CC=CO3)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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